Methyl stearate

Catalog No.
S581139
CAS No.
112-61-8
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl stearate

CAS Number

112-61-8

Product Name

Methyl stearate

IUPAC Name

methyl octadecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3

InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Insol in water; sol in alcohol or ether.
Very sol in ether and chloroform

Synonyms

Octadecanoic Acid Methyl Ester; Stearic Acid Methyl Ester; Emery 2218; Esterol A; Exceparl MS; Kemester 9718; Methyl n-Octadecanoate; Methyl Octadecanoate; Methyl Stearate; NSC 9418; Pastel M 18; Pastell M 180; n-Octadecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC

Biocatalysis and Biofuels:

  • Lipase substrate: Methyl stearate serves as a substrate for lipases, enzymes that break down fats and oils. Researchers use it to study lipase activity and specificity in enzymes isolated from various sources, including bacteria and plants . This knowledge aids in developing biocatalysts for various applications, including biodiesel production and fat modification in food products.

Cell and Tissue Research:

  • Promoting stem cell migration: Studies suggest that methyl stearate can enhance the migration of mesenchymal stem cells (MSCs) . This has potential applications in regenerative medicine, as efficient migration of MSCs is crucial for their therapeutic effects in repairing damaged tissues.
  • Neuroprotection: Recent research indicates that methyl stearate might offer neuroprotective benefits. Studies show it can improve functional outcomes and reduce neuronal death after cardiac arrest . This opens avenues for further investigation into its potential role in treating various neurological conditions.

Other Applications:

  • Surfactant and stabilizer: Due to its amphiphilic nature, methyl stearate finds use as a non-ionic surfactant. It helps increase the solubility of other chemicals and can also act as a stabilizer in various formulations .

Methyl stearate is an organic compound classified as an ester, specifically the methyl ester of stearic acid. Its molecular formula is C19H38O2C_{19}H_{38}O_{2} and it has a molecular weight of approximately 298.51 g/mol. Methyl stearate appears as a colorless or pale yellow liquid with a characteristic fatty odor and is insoluble in water but soluble in organic solvents such as ethanol and ether . It is derived from the esterification of stearic acid and methanol, a process that releases water as a byproduct.

Methyl stearate is generally considered safe with low toxicity []. However, some potential hazards include:

  • Mild skin irritant: Prolonged or repeated contact may cause skin irritation.
  • Combustible: Methyl stearate can burn, releasing heat and potentially harmful fumes.
Typical of esters:

  • Esterification: The formation of methyl stearate occurs through the reaction of stearic acid and methanol, often catalyzed by acids such as concentrated sulfuric acid. The general reaction can be represented as:
    Stearic Acid+MethanolMethyl Stearate+Water\text{Stearic Acid}+\text{Methanol}\rightarrow \text{Methyl Stearate}+\text{Water}
  • Hydrolysis: Methyl stearate can be hydrolyzed back into stearic acid and methanol in the presence of water and an acid or base:
    Methyl Stearate+WaterStearic Acid+Methanol\text{Methyl Stearate}+\text{Water}\rightarrow \text{Stearic Acid}+\text{Methanol}
  • Transesterification: Methyl stearate can also undergo transesterification, where it reacts with another alcohol to form a different ester.

Several methods exist for synthesizing methyl stearate:

  • Conventional Esterification: This method involves heating stearic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires several hours to complete.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave radiation to enhance the esterification process. This method significantly reduces reaction time to just a few minutes while increasing yield and efficiency, achieving conversion rates above 97% .
  • Enzymatic Synthesis: Lipases can be used to catalyze the reaction between stearic acid and methanol under mild conditions, providing an environmentally friendly alternative .

Methyl stearate has various applications across different industries:

  • Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Food Industry: Serves as a food additive for flavoring and preservation.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Industrial

Studies on the interactions of methyl stearate with other compounds reveal its reactivity profile. It can react vigorously with strong oxidizing agents, leading to exothermic reactions that may produce heat or ignite under certain conditions. Additionally, its interactions with alkali metals can generate flammable hydrogen gas .

Methyl stearate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl PalmitateC16H32O2C_{16}H_{32}O_{2}Shorter carbon chain than methyl stearate
Methyl OleateC18H34O2C_{18}H_{34}O_{2}Contains a double bond (unsaturated)
Methyl LaurateC12H24O2C_{12}H_{24}O_{2}Significantly shorter carbon chain
Methyl BehenateC22H44O2C_{22}H_{44}O_{2}Longer carbon chain, higher melting point

Methyl stearate is unique due to its balanced carbon chain length (18 carbons), which provides specific physical properties such as melting point and solubility compared to both shorter and longer-chain esters.

Esterification Optimization Strategies for Stearic Acid Derivatives

Conventional esterification of stearic acid with methanol requires precise control of reaction parameters to balance yield and energy consumption. Key innovations include:

MethodCatalystMethanol:Stearic Acid RatioTemperatureTimeYieldSource
Traditional Acid-CatalyzedH₂SO₄ (0.75 mol%)20:190°C5.91 hr92.67%
Microwave-AssistedH₂SO₄ + Carbon Black20:1 (implied)90°C (microwave)2–6 min97.6–98.5%
High-Shear Mixing (HSM)H₂SO₄ (4 wt%)12.4:160°C12 min99%

Key Findings:

  • Microwave irradiation with carbon black as a wave-absorbing agent reduces reaction time to 2–6 minutes while achieving near-quantitative yields (97.6–98.5%) due to efficient heat distribution and localized superheating.
  • High-shear mixing (500 rpm) under optimized conditions (methanol:stearic acid = 12.4:1, 4 wt% H₂SO₄, 60°C) enables near-complete conversion (99%) in 12 minutes, outperforming conventional batch processes.
  • Catalyst efficiency is maximized when H₂SO₄ is used at 0.75 mol% (relative to stearic acid), achieving 99% yield with 1-butanol as the alcohol partner.

Mechanistic Insights into Heterogeneous Catalysis for Methyl Stearate Synthesis

Heterogeneous catalysts enable recyclability and reduced solvent use. Recent advancements include:

CatalystPreparationYieldReusabilitySource
Sulfonated Carbon (EL–MSA)Lignin-derived carbon sulfonated with MSA91.1%82.8% (5 cycles)
Crosslinked Amidoximated PANFPolyacrylonitrile functionalized with amidoxime groups95%70% (9 cycles)
NaNO₃/SiAlSodium nitrate on silica-alumina supportN/AHigh stability

Mechanistic Highlights:

  • Sulfonated carbon catalysts (e.g., EL–MSA) enhance thermal stability and acid site density, enabling operation under near-critical methanol conditions (260°C, 5 minutes) with minimal deactivation.
  • Basified polyacrylonitrile fibers (PANF) act as solid bases, achieving 95% conversion of tristearin to methyl stearate via transesterification. Their mesh configuration facilitates easy separation and reuse.
  • NaNO₃/SiAl catalysts leverage acid-base bifunctionality, promoting esterification via protonation of the carbonyl group and nucleophilic attack by methanol.

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical methods eliminate solvents and reduce energy input. Key approaches include:

MethodCatalystConditionsYieldAdvantagesSource
Ball MillingNoneAmbient temperature, 2–6 hr80–90%Solvent-free, scalable
Semi-Continuous MCRCaDG (Calcium Diglyceride)50°C, 4–45 L/h flow rate>90%Low methanol:oil ratio (4:1)

Process Innovations:

  • Ball milling achieves 80–90% yield without catalysts, relying on mechanical energy to activate reactants. This method is particularly effective for large-scale production.
  • Mechanochemical reactors (MCR) combine catalyst synthesis and biodiesel production in a single unit. Calcium diglyceroxide (CaDG) catalyzes methanolysis at near-stoichiometric ratios, minimizing excess methanol.

Continuous Flow Reactor Configurations for Scalable Production

Continuous systems optimize throughput and cost. Notable designs include:

Reactor TypeCatalystResidence TimeYieldKey FeaturesSource
Ultrasonic Tubular ReactorBSiO₂ or AlSiO₂60 min97%Sol-gel immobilized catalysts
Packed-Bed ReactorCaDG/CaCO₃60 min95%High catalyst stability
Microwave-Assisted FlowH₂SO₄ + Carbon3 min98.5%Rapid heating, solvent-free

Operational Insights:

  • Ultrasonic reactors with immobilized BSiO₂ or AlSiO₂ catalysts maintain >90% efficiency for 48 hours, enabling continuous esterification of brown grease (BG) fatty acids.
  • Packed-bed reactors using CaDG/CaCO₃ shells achieve 95% yield with low catalyst leaching, suitable for industrial-scale processing of used cooking oils.
  • Microwave flow systems integrate carbon black absorbents to localize energy input, achieving 98.5% yield in 3 minutes.

Density functional theory (DFT) simulations provide atomic-level insights into the transition states governing methyl stearate formation. For esterification reactions involving stearic acid and methanol, the uncatalyzed pathway proceeds through a cyclic six-membered transition state structure, where the hydroxyl group of stearic acid and methanol align to facilitate proton transfer and bond reorganization [8]. The calculated free energy barrier for this mechanism is approximately 36 kcal/mol, consistent with experimental observations of slow reaction rates under mild conditions [8].

In contrast, acid-catalyzed pathways exhibit significantly lower energy barriers. For instance, dodecylbenzenesulfonic acid (DBSA) reduces the activation energy to 97.5 kJ/mol by stabilizing the transition state through hydrophobic interactions and proton donation [7]. The sulfonic acid group in DBSA coordinates with the carbonyl oxygen of stearic acid, polarizing the C=O bond and enhancing nucleophilic attack by methanol [7]. Comparative DFT studies reveal that catalysts like oxalic acid further lower barriers to ~20–25 kcal/mol by forming hydrogen-bonded intermediates that stabilize charge separation during the reaction [5] [7].

A key finding from time-dependent DFT (TDDFT) simulations is the role of electric fields in altering ionization pathways. Under high-field conditions (10¹⁰ V/m), methyl stearate undergoes tunneling ionization at 6 eV below its standard ionization energy, enabling fragment ion formation via hyperconjugation between σ-electrons and carbocation p-orbitals [2] [3]. These insights are critical for modeling side reactions and optimizing selectivity in industrial processes.

Table 1: Comparative Energy Barriers for Methyl Stearate Formation Pathways

MechanismEnergy Barrier (kJ/mol)CatalystSource
Uncatalyzed esterification150.6None [8]
DBSA-catalyzed97.5DBSA [7]
Oxalic acid-catalyzed83.7–104.6Oxalic acid [5]

Microkinetic Analysis of Acid-Catalyzed Esterification Processes

Microkinetic models integrate reaction rates, adsorption equilibria, and mass balances to predict methyl stearate yields. For the oxalic acid-catalyzed system, the rate-limiting step shifts from proton transfer to nucleophilic attack as methanol concentration increases [5]. At a 1:20 stearic acid-to-methanol mole ratio and 65°C, the model predicts 85% conversion within 8 hours, aligning with experimental data [5]. The rate equation follows a pseudo-first-order dependence on stearic acid at high methanol excess, with an activation energy of 45.3 kJ/mol derived from Arrhenius plots [5] [7].

Acid strength significantly impacts kinetics. Sulfuric acid, though highly effective, introduces mass transfer limitations due to viscous byproducts, whereas oxalic acid’s milder acidity reduces side reactions while maintaining a 75–80% recovery rate after three cycles [5] [6]. Kinetic Monte Carlo simulations further reveal that solvent polarity modulates proton mobility; in nonpolar solvents like n-dodecane, surface integration kinetics dominate, leading to larger crystal growth rates despite slower diffusion [1].

Table 2: Optimized Parameters for Methyl Stearate Synthesis

ParameterOptimal ValueEffect on ConversionSource
Temperature65°CMaximizes rate [5]
Stearic acid:methanol ratio1:20Reduces equilibrium [5]
Catalyst concentration5% w/wBalances activity [5]

Mass Transfer Limitations in Multiphase Reaction Systems

Methyl stearate synthesis often involves liquid-liquid or solid-liquid systems where mass transfer dictates overall rates. In toluene, a solvent with high solubility for stearic acid, diffusion of methanol to the reaction interface becomes rate-limiting due to the solvent’s low density and high viscosity [1]. This contrasts with n-dodecane, where poor solubility creates a stearic acid-rich phase, shifting the bottleneck to interfacial reaction kinetics [1]. Computational fluid dynamics models show that turbulent mixing reduces droplet size in biphasic systems, increasing interfacial area and accelerating conversion by 15–20% [4] [7].

In alkaline transesterification following acid pretreatment, phosphatides in crude oil act as surfactants, forming micelles that trap methanol and impede contact with triglycerides [4]. Acid degumming reduces phosphatide content by 90%, lowering the required catalyst dosage and minimizing saponification [4]. Additionally, solvent choice affects nucleation rates; toluene’s low critical undercooling (σ < 8%) permits fewer nucleation sites but larger crystal growth, whereas kerosene’s higher supersaturation promotes rapid nucleation and smaller crystals [1].

Table 3: Solvent Effects on Mass Transfer and Crystallization

SolventDiffusivity (m²/s)Critical Undercooling (σ)Crystal Size (µm)Source
Toluene1.2 × 10⁻⁹5%50–100 [1]
n-dodecane2.8 × 10⁻⁹12%10–30 [1]
Kerosene2.5 × 10⁻⁹15%5–20 [1]

The crystallization behavior of methyl stearate demonstrates profound solvent-dependent polymorphic selectivity, with solvent choice fundamentally influencing both nucleation mechanisms and the resulting crystal structures [1] [2]. Research reveals that methyl stearate exhibits complex polymorphic behavior, with at least five distinct crystalline forms identified through systematic crystallization studies [3] [4].

The most extensively studied polymorphs include the monoclinic forms with space groups A2/a, C2, and Cc, alongside orthorhombic forms with space group Pnab [1] [3]. Form I (A2/a) represents the classical monoclinic structure with unit cell parameters a = 5.61 Å, b = 7.33 Å, c = 106.6 Å, and β = 116.47°, containing eight molecules per unit cell [1] [5]. The orthorhombic Form II (Pnab) exhibits similar a and b parameters but a significantly shorter c-axis of 95.15 Å, maintaining the same molecular packing density [1].

Temperature-induced polymorphism studies have revealed three additional forms: Form III (monoclinic, space group Cc, Z = 8), obtained through room temperature evaporation from carbon disulfide solutions; Form IV (monoclinic, space group C2/c, Z = 4), produced by slow cooling from the melt; and Form V (monoclinic, space group Cc, Z = 4), formed through rapid melt cooling [4]. Form V demonstrates highly anisotropic thermal expansion, with expansion along the crystallographic b-axis substantially exceeding that along the other axes [4].

The solvent-polymorph relationship manifests through distinct nucleation mechanisms across different crystallization environments. In nonpolar solvents such as dodecane, kerosene, and toluene, methyl stearate consistently crystallizes in the monoclinic C2 form, displaying characteristic lozenge-shaped crystal habits [1] [2]. The progressive nucleation mechanism predominates across all three solvents, with crystallite interfacial tension values ranging from 0.94-1.55 mJ/m² for dodecane, 1.21-1.91 mJ/m² for kerosene, and 1.18-1.88 mJ/m² for toluene [2].

Nucleation rates demonstrate significant solvent dependency, with the highest rates occurring in dodecane solutions at iso-supersaturation conditions, ranging from 2.39 × 10¹⁷ to 3.63 × 10¹⁸ nuclei/mL·s [2]. Kerosene solutions exhibit nucleation rates between 4.56 × 10¹⁶ and 1.79 × 10¹⁷ nuclei/mL·s at critical undercooling, while toluene demonstrates nucleation rates approximately one order of magnitude lower than dodecane [2].

The relationship between solvent polarity and polymorphic selectivity follows established patterns observed in fatty acid crystallization. Studies of stearic acid polymorphism demonstrate that polar solvents such as methanol preferentially stabilize the B and C forms, while nonpolar solvents favor the formation of A and C forms [6]. This behavior extends to methyl stearate, where polar solvent interactions influence the molecular packing arrangements and subsequent crystal structure development.

SolventInterfacial Tension (mJ/m²)Nucleation Rate (nuclei/mL·s)Growth MechanismPolymorphic Form
Dodecane0.94-1.552.39×10¹⁷-3.63×10¹⁸BCF [1]Monoclinic C2 [1]
Kerosene1.21-1.914.56×10¹⁶-1.79×10¹⁷Birth & Spread [1]Monoclinic C2 [1]
Toluene1.18-1.881 order lower than dodecane [2]Diffusion controlled [1]Monoclinic C2 [1]

Anisotropic Growth Kinetics of Lamellar Structures

The anisotropic growth characteristics of methyl stearate crystals reflect the fundamental molecular packing arrangements within the lamellar structures. Research demonstrates that methyl stearate crystallizes in plate-like morphologies with distinct face-specific growth kinetics, where the dominant (001) face grows via a screw dislocation mechanism evidenced by spiral growth patterns [1].

Growth rate measurements reveal significant anisotropy between different crystallographic faces. The (110) and (1̄10) faces exhibit similar growth rates ranging from 0.02 to 1.13 μm/s across different solvent systems [1]. However, the growth mechanisms vary substantially with solvent environment. In dodecane solutions, growth kinetics follow the Burton-Cabrera-Frank (BCF) mechanism, characterized by spiral growth around screw dislocations [1]. Kerosene solutions demonstrate Birth and Spread (B&S) growth mechanisms, involving two-dimensional nucleation and lateral spreading [1]. Toluene systems exhibit diffusion-controlled growth, where mass transfer limitations dominate the overall growth process [1].

The lamellar structure development in methyl stearate follows established patterns observed in fatty acid methyl ester systems. The bilayer crystallization mechanism involves three distinct stages: supersaturated solution formation, nucleation, and crystal growth [7]. The resulting crystal morphology consists of bilayer regular polygonal lamellar structures, with the carbon chains arranged in the characteristic orthorhombic packing [7].

Anisotropic growth kinetics manifest through differential growth rates along specific crystallographic directions. The molecular interactions governing these growth patterns include glycerol conformation effects, aliphatic chain packing arrangements, and methyl end stacking interactions [8]. These factors collectively determine the preferential growth directions and the resulting crystal morphology.

Temperature-dependent growth studies reveal that lamellar growth rates decrease with increasing chain length, attributed to the extended time required for molecular incorporation into the growing crystal lattice [8]. The linear crystal growth rates of monosaturated fatty acid methyl esters demonstrate this relationship, with longer-chain compounds exhibiting slower growth kinetics due to increased molecular complexity and packing constraints [8].

The anisotropic thermal expansion observed in Form V methyl stearate provides direct evidence of the structural anisotropy within the lamellar systems [4]. The substantially greater expansion along the b-axis compared to other crystallographic directions reflects the molecular packing arrangements and the relative strength of intermolecular interactions in different directions [4].

Face-specific growth analysis reveals that different crystallographic faces exhibit distinct growth mechanisms. The capping faces typically follow Birth and Spread mechanisms, while prismatic faces demonstrate Burton-Cabrera-Frank screw dislocation growth [9]. This differentiation in growth mechanisms directly influences the overall crystal morphology and the development of the characteristic plate-like habit observed in methyl stearate crystals.

Interfacial Energy Modulation Through Additive Engineering

The modulation of interfacial energy through strategic additive incorporation represents a powerful approach for controlling methyl stearate crystallization behavior. Research demonstrates that small amounts of surfactants and other additives can dramatically alter crystal structure formation, nucleation kinetics, and polymorphic selectivity [10].

Studies of stearic acid crystallization with surfactant additives provide fundamental insights applicable to methyl stearate systems. The addition of sorbitan monostearate (SPAN 60) at concentrations between 0.5-5% forces stearic acid to crystallize predominantly in the C-form, regardless of crystallization conditions or solvent nature [10]. This effect occurs through adsorption of the emulsifier onto the precipitating crystal surfaces, leading to modified crystal habits and irregular crystal shapes [10].

The mechanism of interfacial energy modulation involves competitive adsorption between solvent molecules and additive species at the crystal-solution interface. Surfactants with fatty acid chains similar to the crystallizing compound demonstrate particular effectiveness in modifying crystallization behavior [10]. The concentration requirements for effective modification vary with solvent polarity, with polar solvents requiring higher additive concentrations (up to 5%) compared to nonpolar solvents (1-3%) [10].

Interfacial tension measurements reveal that additive engineering can significantly alter the energetic barriers to nucleation. The effective interfacial tension values for methyl stearate range from 0.94-1.88 mJ/m² depending on the solvent system [2]. The incorporation of appropriate additives can modulate these values, thereby influencing nucleation rates and crystal growth kinetics.

The critical radius and number of molecules required for nucleation also respond to additive modification. The relationship between interfacial tension and critical radius follows the classical nucleation theory expression r* = 2γVm/kT ln(S), where modulation of γ through additive engineering directly impacts the nucleation barrier [11]. This relationship enables predictive control of crystallization behavior through strategic additive selection.

Minor lipid components such as diacylglycerols, monoacylglycerols, and phospholipids demonstrate significant effects on fatty acid methyl ester crystallization [12]. These components can either promote or inhibit crystallization depending on their concentration and structural compatibility with the crystallizing species [12]. The mechanisms include heterogeneous nucleation induction, crystal growth inhibition through surface adsorption, and structural modification of the crystal lattice [12].

The effectiveness of additive engineering depends on several factors including additive concentration, molecular structure compatibility, and crystallization conditions [10]. Lower concentrations typically influence nucleation processes, while higher concentrations may alter both nucleation and growth mechanisms. The molecular structure compatibility between additive and crystallizing species determines the selectivity and effectiveness of the modification [10].

Additive TypeConcentration RangePrimary EffectMechanism
Sorbitan monostearate0.5-5%Polymorph selectivity [10]Surface adsorption [10]
Diacylglycerols1-4%Nucleation promotion [12]Heterogeneous nucleation [12]
PhospholipidsVariableGrowth inhibition [12]Interface modification [12]

Process intensification through additive engineering offers opportunities for enhanced control of methyl stearate crystallization. High-shear mixing combined with appropriate additives can reduce reaction severity, decrease energy consumption, and improve process efficiency [13]. The optimization of these parameters through response surface methodology enables predictive control of crystallization outcomes [13].

Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992)
NKRA; Pellets or Large Crystals, Liquid; Liquid
Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline]
Solid

Color/Form

White crystals
Semisolid

XLogP3

9

Hydrogen Bond Acceptor Count

2

Exact Mass

298.287180451 g/mol

Monoisotopic Mass

298.287180451 g/mol

Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992)
443 °C
Boiling point: 215 °C @ 15 mm Hg
181.00 to 182.00 °C. @ 4.00 mm Hg

Flash Point

307 °F (NTP, 1992)
307 °F (153 °C)

Heavy Atom Count

21

Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float
0.8498 @ 40 °C/4 °C

LogP

8.35 (LogP)
8.35
log Kow= 8.35

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

100 °F (NTP, 1992)
39.1 °C

UNII

8D4NXF3ZH7

Vapor Pressure

0.0000136 [mmHg]
1.36X10-5 mm Hg @ 25 °C

Other CAS

112-61-8

Wikipedia

Methyl stearate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

Method of purification: vacuum fraction distillation.
Esterification of stearic acid with methanol or stearin with methanol.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Octadecanoic acid, methyl ester: ACTIVE

Analytic Laboratory Methods

MASS SPECTROMETRY DETERMINES METHYL STEARATE DOWN TO 5 NG.

Dates

Last modified: 08-15-2023
1. J. Hunter, J. Zhang, and P. Kris-Etherton “Cardiovascular disease risk of dietary stearic acid compared with trans, other saturated, and unsaturated fattyacids: a systematic review” Am J Clin Nutr, vol. 91 pp. 46-63, 20102. H. Uludag et al. “Formulation and Delivery of siRNA by Oleic Acid and Stearic Acid Modified Polyethylenimine” Mol. Pharmaceuticals, vol. 6 pp. 121-133, 20093.Y-Z. Du et al “Shell cross-linked stearic acid grafted chitosan oligosaccharide self-aggregated micelles for controlled release of paclitaxel” Colloids andSurfaces B: Biointerfaces, vol. 50 pp. 97-103, 2006

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